An In-depth Technical Guide to the Synthesis and Characterization of Cinnamaldehyde Oxime
An In-depth Technical Guide to the Synthesis and Characterization of Cinnamaldehyde Oxime
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and known biological activities of cinnamaldehyde (B126680) oxime. The information is curated for professionals in the fields of chemical synthesis and drug development, with a focus on detailed experimental protocols, quantitative data, and logical workflows.
Synthesis of Cinnamaldehyde Oxime
Cinnamaldehyde oxime is primarily synthesized through the condensation reaction of cinnamaldehyde with a hydroxylamine (B1172632) salt in the presence of a base. Various methods have been developed to optimize this reaction, including conventional solution-phase synthesis and green chemistry approaches.
General Reaction Scheme
The fundamental reaction involves the nucleophilic attack of hydroxylamine on the carbonyl carbon of cinnamaldehyde, followed by dehydration to form the oxime.
Caption: General reaction for the synthesis of cinnamaldehyde oxime.
Synthesis Methods and Quantitative Data
Several protocols for the synthesis of cinnamaldehyde oxime have been reported, with variations in reagents, solvents, and reaction conditions, leading to different yields and purities. A summary of these methods is presented in the table below.
| Method | Reagents | Solvent(s) | Reaction Time | Temperature | Yield (%) | Reference |
| Aqueous NaOH | Cinnamaldehyde, Hydroxylamine, NaOH | Water | 10 min | Ambient | 66% | [1] |
| Aqueous NaOH with Hydroxylamine Sulfate (B86663) | Cinnamaldehyde, Hydroxylamine sulfate, NaOH | Water | 25 min (addition) | 3 °C to RT | 70% | [2] |
| Anhydrous K2CO3 in THF | Cinnamaldehyde, Hydroxylamine hydrochloride, K2CO3 | THF | 50-60 min | Stirred | 75-82% | [3] |
| Solvent-Free Grinding | Cinnamaldehyde, Hydroxylamine hydrochloride, Bi2O3 | None | 1.5-3 min | Room Temperature | ~98% | [4] |
Table 1: Summary of synthetic methods for cinnamaldehyde oxime with corresponding quantitative data.
Experimental Protocols
This section provides a detailed, representative experimental protocol for the synthesis of cinnamaldehyde oxime using hydroxylamine sulfate and sodium hydroxide (B78521) in an aqueous medium.
Synthesis of Cinnamaldehyde Oxime via Aqueous NaOH with Hydroxylamine Sulfate[2]
Materials:
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Cinnamaldehyde (53.3 g, 0.40 mol)
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Hydroxylamine sulfate (39.1 g, 0.48 mol)
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Sodium hydroxide (17.7 g, 0.44 mol)
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Deionized water
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Toluene (B28343) (for recrystallization)
Equipment:
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Reaction vessel equipped with a mechanical stirrer and cooling bath
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Dropping funnel
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Büchner funnel and flask
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Standard laboratory glassware
Procedure:
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A solution of hydroxylamine sulfate (39.1 g) in deionized water (79.5 g) is prepared in the reaction vessel.
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Cinnamaldehyde (53.3 g) is added to the hydroxylamine sulfate solution.
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The mixture is cooled to 3 °C using an ice-water bath.
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A solution of sodium hydroxide (17.7 g) in water (17.7 g) is added dropwise over a period of 25 minutes, maintaining the temperature of the reaction mixture below 10 °C.
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Upon completion of the addition, the cinnamaldehyde oxime precipitates out of the solution.
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The reaction mixture is allowed to warm to room temperature while stirring is continued for an additional 30 minutes.
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The crude product is collected by filtration using a Büchner funnel.
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The crude product is washed with cold deionized water.
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For purification, the crude cinnamaldehyde oxime is recrystallized from hot toluene to yield white crystals.
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The purified crystals are dried in a vacuum oven.
Yield: 70%
Synthesis Workflow Diagram
The following diagram illustrates the key steps in the synthesis and purification of cinnamaldehyde oxime as described in the protocol above.
Caption: Workflow for the synthesis and purification of cinnamaldehyde oxime.
Characterization of Cinnamaldehyde Oxime
The structural and physical properties of cinnamaldehyde oxime are confirmed through various analytical techniques.
Physical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₉NO | [1] |
| Molecular Weight | 147.17 g/mol | [1] |
| Appearance | Light brown powder or white crystals | [1][2] |
| Melting Point | 115-125 °C | [1] |
| Solubility | Insoluble in water | [1] |
Table 2: Physical properties of cinnamaldehyde oxime.
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and confirmation of cinnamaldehyde oxime.
| Technique | Key Data | Reference(s) |
| IR (Infrared) | A broad =N-OH band is observed around 3166 cm⁻¹. The C=O band of the starting cinnamaldehyde is absent. | [3] |
| ¹H-NMR | The –OH proton appears as a broad singlet at approximately 13.0 ppm. | [3] |
| ¹³C-NMR | Data available in the literature, confirming the carbon skeleton of the molecule. | [3] |
| Mass Spectrometry | Molecular Ion Peak (M⁺): m/z = 147. Further fragmentation data is available in public databases such as PubChem. |
Table 3: Summary of key spectroscopic data for cinnamaldehyde oxime.
Biological Activity and Signaling Pathways
While the parent compound, cinnamaldehyde, has been extensively studied for its diverse biological activities, research on cinnamaldehyde oxime is more limited. However, some studies have indicated its potential in specific areas.
Known Biological Activities
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Antibiofilm Activity: Cinnamaldehyde oxime has demonstrated a marked inhibitory effect on biofilm formation in Vibrio harveyi.[5]
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Anthelmintic Activity: There is evidence to suggest that cinnamaldehyde oxime possesses anthelmintic properties.
Signaling Pathways
Currently, there is a lack of specific studies elucidating the signaling pathways directly modulated by cinnamaldehyde oxime in the context of drug development for human diseases. The majority of research into the molecular mechanisms of cinnamaldehyde-related compounds has focused on the parent aldehyde.
For context, cinnamaldehyde is known to modulate several key signaling pathways, including:
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NF-κB Pathway: Inhibition of this pathway is a primary mechanism for the anti-inflammatory effects of cinnamaldehyde.
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PI3K/Akt Pathway: Cinnamaldehyde has been shown to inhibit this pathway, which is crucial for cell survival and proliferation, particularly in cancer cells.
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MAPK Pathway: Modulation of this pathway by cinnamaldehyde contributes to its pro-angiogenic and wound-healing effects.
The following diagram illustrates the known signaling pathways of the parent compound, cinnamaldehyde. It is important to note that these pathways may not be directly applicable to cinnamaldehyde oxime, and further research is required to determine its specific molecular targets and mechanisms of action.
Caption: Known signaling pathways modulated by the parent compound, cinnamaldehyde.
Conclusion
Cinnamaldehyde oxime is a readily synthesizable derivative of cinnamaldehyde with established methods for its preparation and characterization. While its biological activities are not as extensively documented as its parent compound, emerging evidence of its antibiofilm and anthelmintic properties suggests potential for further investigation in drug development. Future research should focus on elucidating its specific molecular targets and signaling pathways to fully understand its therapeutic potential. This guide provides a solid foundation for researchers and scientists to build upon in their exploration of cinnamaldehyde oxime and its applications.
References
- 1. Appraisal of Cinnamaldehyde Analogs as Dual-Acting Antibiofilm and Anthelmintic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antibiofilm Activities of Cinnamaldehyde Analogs against Uropathogenic Escherichia coli and Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. images.drugscreen.org.cn [images.drugscreen.org.cn]
- 5. Frontiers | Advances in pharmacological effects and mechanism of action of cinnamaldehyde [frontiersin.org]
